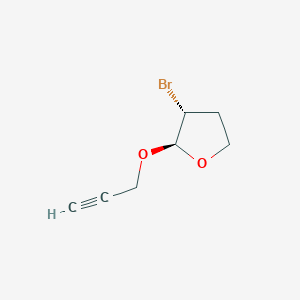

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester and related compounds involves various chemical reactions, including the deprotonation and reprotonation of ethyl (Z)-2-pentenoate to yield its (E)-isomer exclusively, highlighting the impact of ester conformations on the reaction outcomes (Krebs, 1981). Additionally, the synthesis of octadecatrienoic acid ethyl esters and their cyclization via an intramolecular Diels-Alder reaction further exemplify the versatility in synthesizing ester derivatives (Matikainen et al., 1997).

Molecular Structure Analysis

The molecular structure and photochemistry of (E)- and (Z)-ethyl 3-(2-indolyl)propenoate have been investigated to understand the ground state conformational control of their photochemical behavior, revealing significant insights into the conformation-dependent photophysical properties of these compounds (Lewis & Yang, 1996).

Chemical Reactions and Properties

Chemical reactions involving (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester are diverse. For instance, the stereospecific synthesis of (E)-α,β-unsaturated acid esters through reactions between ethyl propiolate and copper(I) methyltrialkylborates highlights the potential for selective isomer synthesis (Yamada et al., 1977).

Physical Properties Analysis

The physical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. These properties depend on the molecular structure and the presence of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester include reactivity with other chemical species, stability under different conditions, and the potential for undergoing various chemical transformations. The ability of these esters to participate in reactions such as the Knoevenagel condensation or to undergo esterification and hydrolysis reactions underscores their chemical versatility (Chang-chun, 2008).

Applications De Recherche Scientifique

Polyester Synthesis :

- A novel polyester building block was synthesized from pentoses using tin-containing silicates as catalysts. The product, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, showed potential for functionalizing co-polymers, indicating a pathway for innovative polymer designs (Elliot et al., 2017).

Acid-labile Polymers :

- Facile synthesis of acid-labile and biocompatible polymers was achieved, demonstrating the potential of these materials for controlled delivery and release applications. The polymers, with pendent cyclic ortho esters, showcased pH-dependent hydrolysis profiles, influencing their utility in targeted applications (Cheng et al., 2012).

Enantioselective Hydrogenation :

- The enantioselective hydrogenation of the compound was studied using modified catalysts. This research could contribute to more efficient and selective synthesis methods for compounds with specific chiral configurations, vital in pharmaceutical applications (Nitta et al., 2001).

Synthesis of Esters :

- A simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid was reported. These esters are important synthons, indicating their significance in the synthesis of various organic compounds (Bolchi et al., 2018).

Functionalized Enynes Synthesis :

- A method for synthesizing functionalized enynes, which are crucial in the synthesis of various organic compounds, including pharmaceuticals and materials, was developed (Myers & Dragovich, 2003).

Mécanisme D'action

Target of Action

As an ester, it may interact with various enzymes and proteins within the body, particularly those involved in ester hydrolysis .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of esters is a key step in their biological activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of esters like “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester” is the hydrolysis of esters under acidic or basic conditions . The products of this hydrolysis can then participate in various other biochemical reactions, depending on their structure .

Pharmacokinetics

They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .

Result of Action

The hydrolysis products of esters can have various effects depending on their structure and the specific cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester”. Factors such as pH can affect the rate of ester hydrolysis, which in turn influences the compound’s bioavailability and efficacy . Furthermore, certain microorganisms can enhance the hydrolysis of esters, potentially affecting their action in the body .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICYSRIICMHCP-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)